molecular formula C8H11BO2S B1587559 2-(Ethylthio)phenylboronic acid CAS No. 362045-33-8

2-(Ethylthio)phenylboronic acid

Cat. No.: B1587559
CAS No.: 362045-33-8
M. Wt: 182.05 g/mol
InChI Key: SCGSNVLNGRYSAA-UHFFFAOYSA-N
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Description

2-(Ethylthio)phenylboronic acid is an organoboron compound with the molecular formula C8H11BO2S It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an ethylthio group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(Ethylthio)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes that have active sites capable of forming reversible covalent bonds with boronic acids. One such enzyme is serine protease, where this compound can act as an inhibitor by forming a covalent bond with the serine residue in the active site. This interaction is crucial for studying enzyme inhibition mechanisms and developing potential therapeutic agents .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases involved in cell signaling pathways, leading to altered phosphorylation states of key signaling proteins. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the nature of the target enzyme. For example, this compound can inhibit serine proteases by forming a covalent bond with the serine residue in the active site, thereby preventing substrate binding and catalysis. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under inert atmosphere and room temperature conditions, but it may degrade over time when exposed to air or moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression patterns .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without inducing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that may have distinct biochemical properties. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active or passive transport mechanisms, depending on its chemical properties and the presence of specific transporters. Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery. The activity and function of this compound can be modulated by its subcellular localization, as it may interact with different biomolecules in distinct cellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylthio)phenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-bromoethylthiobenzene.

    Lithiation: The 2-bromoethylthiobenzene is treated with a strong base such as n-butyllithium to generate the corresponding aryllithium intermediate.

    Borylation: The aryllithium intermediate is then reacted with a boron-containing reagent, such as trimethyl borate, to form the boronic ester.

    Hydrolysis: The boronic ester is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethylthio)phenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl halides to form biaryl compounds.

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Sulfoxides and Sulfones: Formed via oxidation of the ethylthio group.

    Substituted Phenylboronic Acids: Formed via nucleophilic substitution.

Scientific Research Applications

2-(Ethylthio)phenylboronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive molecules.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the ethylthio group, making it less versatile in certain reactions.

    2-(Methylthio)phenylboronic Acid: Similar structure but with a methylthio group instead of an ethylthio group, leading to different reactivity and properties.

    2-(Chlorophenyl)boronic Acid: Contains a chloro group instead of an ethylthio group, resulting in different electronic and steric effects.

Uniqueness: 2-(Ethylthio)phenylboronic acid is unique due to the presence of the ethylthio group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis, offering different reactivity compared to its analogs.

Properties

IUPAC Name

(2-ethylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO2S/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGSNVLNGRYSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1SCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396381
Record name 2-Ethylthiophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362045-33-8
Record name 2-Ethylthiophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Ethylthiophenyl)boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

9.5 g (50 mmol) of triisopropyl borate are added to a solution of 10.9 g (50.0 mmol) of 1-bromo-2-ethylsulfanylbenzene kept at −70° C. 33.3 ml of a 15% solution of BuLi in hexane (55 mmol) are then added. The mixture is stirred at −70° C. for a further 30 minutes, then 1 N hydrochloric acid and ethyl acetate are added. The organic phase is separated off, dried and evaporated. The residue is taken up in diethyl ether and filtered. A colourless solid is obtained; FAB 182
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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